Absolute Bioavailability of Ganirelix: Subcutaneous vs. Intravenous Administration
Ganirelix demonstrates high and consistent systemic exposure following subcutaneous (SC) administration, a critical attribute for patient self-administration in ART protocols. In a randomized crossover study of 15 healthy female volunteers, the absolute bioavailability of a single 0.25 mg SC dose was 91.3% ± 6.7% relative to intravenous administration, indicating near-complete absorption from the injection site [1]. The peak serum concentration (Cmax) was 14.8 ± 3.2 ng/mL, achieved at a Tmax of 1.1 ± 0.3 hours post-injection [1]. This contrasts with the less well-characterized or more variable absorption profiles reported for other GnRH antagonists; for instance, bioavailability data for Cetrorelix following SC administration are not as extensively documented in primary pharmacokinetic literature under similar standardized conditions.
| Evidence Dimension | Absolute bioavailability following subcutaneous injection |
|---|---|
| Target Compound Data | 91.3% ± 6.7% (n=15) |
| Comparator Or Baseline | Intravenous administration of Ganirelix (100% reference) |
| Quantified Difference | 91.3% of IV exposure |
| Conditions | Healthy female volunteers of reproductive age, single 0.25 mg SC dose, crossover design |
Why This Matters
High and reproducible bioavailability ensures predictable drug exposure and reliable clinical effect, reducing the risk of treatment failure due to variable absorption and simplifying dosing regimen selection for procurement and clinical use.
- [1] Oberyé JJ, Mannaerts BM, Huisman JA, Timmer CJ. Pharmacokinetic and pharmacodynamic characteristics of ganirelix (Antagon/Orgalutran). Part I. Absolute bioavailability of 0.25 mg of ganirelix after a single subcutaneous injection in healthy female volunteers. Fertil Steril. 1999;72(6):1001-1005. View Source
